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Compound of Interest

Compound Name: 3-lodo-6-methoxy-1H-indazole

Cat. No.: B1384740

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-lodo-6-methoxy-1H-indazole is a substituted indazole derivative of significant interest in
medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure,
appearing in a variety of pharmacologically active compounds. The presence of an iodine atom
at the 3-position provides a versatile handle for further functionalization via cross-coupling
reactions, enabling the synthesis of diverse compound libraries for biological screening. The
methoxy group at the 6-position modulates the electronic properties and lipophilicity of the
molecule, which can influence its pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth overview of the spectral data of 3-lodo-6-methoxy-
1H-indazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. While experimental spectra for this specific compound are not readily
available in the public domain, this guide presents predicted spectral data based on the
analysis of structurally related compounds. The methodologies for spectral acquisition and
interpretation are detailed to provide a comprehensive resource for researchers working with
this and similar molecules.

Molecular Structure and Numbering

The chemical structure and standard numbering of 3-lodo-6-methoxy-1H-indazole are
depicted below. This numbering system will be used for the assignment of spectral signals
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throughout this guide.
Structure of 3-lodo-6-methoxy-1H-indazole

Molecular structure of 3-lodo-6-methoxy-1H-indazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following sections detail the predicted *H and 3C NMR spectra of 3-lodo-6-methoxy-1H-
indazole.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of 3-lodo-6-methoxy-1H-indazole is expected to show
signals for the aromatic protons, the methoxy group protons, and the N-H proton of the
indazole ring. The chemical shifts are influenced by the electron-donating methoxy group and
the electron-withdrawing and sterically bulky iodo group.

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, Hz)
NH ~13.0 brs
H-4 ~7.5 d ~8.8
H-5 ~6.8 dd ~8.8, ~2.2
H-7 ~7.0 d ~2.2
OCHs ~3.8 S

Predicted **C NMR Spectral Data

The predicted 3C NMR spectrum will show eight distinct signals corresponding to the carbon
atoms in 3-lodo-6-methoxy-1H-indazole. The chemical shift of C-3 will be significantly
affected by the directly attached iodine atom.
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Carbon Predicted Chemical Shift (8, ppm)
C-3 ~90

C-3a ~140

C-4 ~122

C-5 ~110

C-6 ~160

C-7 ~98

C-7a ~135

OCHs ~55

Experimental Protocol for NMR Data Acquisition

A general procedure for acquiring high-quality *H and 3C NMR spectra for a compound such as
3-lodo-6-methoxy-1H-indazole is as follows:

e Sample Preparation:

o Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs) in a clean, dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).
e 1H NMR Acquisition:
o Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire the spectrum on the same instrument with a proton-decoupled pulse sequence.
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o Alarger number of scans (e.g., 1024 or more) will be necessary due to the low natural
abundance of 13C.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o Phase and baseline correct the spectrum.
o Reference the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-lodo-6-methoxy-1H-indazole is expected to show characteristic absorption
bands for the N-H, C-H, C=C, and C-O bonds.

Predicted IR SpectralData

Wavenumber (cm~?) Vibration

~3100 N-H stretch

~3000 Aromatic C-H stretch

~2950, ~2850 Aliphatic C-H stretch (methoxy)
~1620, ~1500 C=C aromatic ring stretch
~1250 Aryl C-O stretch

~1050 Alkyl C-O stretch

Experimental Protocol for IR Data Acquisition

e Sample Preparation:

o For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the
compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.
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o Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount
of the solid sample directly on the ATR crystal.

o Data Acquisition:
o Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

o Typically, the spectrum is scanned from 4000 to 400 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3-lodo-6-methoxy-1H-indazole (CsH7IN20), the expected molecular weight
Is approximately 274.06 g/mol .[1]

Predicted Mass Spectrometry Data

e Molecular lon (M*): The mass spectrum, likely obtained using electrospray ionization (ESI),
should show a prominent molecular ion peak at m/z = 274.

 Isotope Pattern: The presence of iodine (*271) will result in a characteristic M+1 peak with a
very low relative abundance.

o Fragmentation: Fragmentation may involve the loss of the methoxy group, the iodine atom,
or other small neutral molecules.

Experimental Protocol for Mass Spectrometry Data
Acquisition

e Sample Preparation:

o Prepare a dilute solution of the compound in a suitable solvent such as methanol or
acetonitrile.

o Data Acquisition:

o Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.
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o Use a soft ionization technique like Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI) to minimize fragmentation and observe the molecular ion.

o Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a
novel compound like 3-lodo-6-methoxy-1H-indazole.
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Workflow for the synthesis, purification, and spectral characterization of 3-lodo-6-methoxy-1H-
indazole.

Conclusion

This technical guide provides a detailed overview of the predicted spectral data for 3-lodo-6-
methoxy-1H-indazole, a compound of interest for drug discovery and development. While
experimental data is not publicly available, the predicted NMR, IR, and MS spectra, along with
the provided experimental protocols, offer a valuable resource for researchers. The structural
insights gained from these spectroscopic techniques are crucial for confirming the identity and
purity of synthesized compounds and for understanding their chemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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